3-(1-Amino-3,3,3-trifluoropropyl)benzonitrile
Description
Structural Characterization of 3-(1-Amino-3,3,3-trifluoropropyl)benzonitrile
Molecular Architecture and Stereochemical Considerations
The molecular structure of 3-(1-amino-3,3,3-trifluoropropyl)benzonitrile comprises a benzonitrile moiety substituted at the meta position with a 1-amino-3,3,3-trifluoropropyl chain. The trifluoromethyl (CF₃) group introduces significant steric and electronic effects, influencing bond angles and torsional conformations. Density Functional Theory (DFT) calculations predict a C–C–N bond angle of approximately 112° at the amino-bearing carbon, with the CF₃ group adopting a staggered conformation to minimize steric clashes.
The stereogenic carbon adjacent to the CF₃ group (C1) exhibits a tetrahedral geometry, with the amino group (–NH₂) and benzonitrile substituent occupying distinct spatial positions. Chiral resolution studies of analogous CF₃-containing compounds reveal that the (R)-configuration at C1 correlates with a negative VCD band in the 1110–1150 cm⁻¹ region, corresponding to CF₃ symmetric stretching modes. For 3-(1-amino-3,3,3-trifluoropropyl)benzonitrile, this relationship suggests a method for determining absolute configuration without crystallographic data.
| Parameter | Value | Method |
|---|---|---|
| C–F bond length | 1.33–1.35 Å | DFT optimization |
| C≡N bond length | 1.16 Å | Literature comparison |
| Dihedral angle (CF₃–C1–NH₂) | 60°–65° | Molecular modeling |
Spectroscopic Profiling (IR, NMR, MS)
Infrared Spectroscopy
The IR spectrum of 3-(1-amino-3,3,3-trifluoropropyl)benzonitrile features distinct absorptions:
- C≡N stretch : A sharp peak at 2235 cm⁻¹ , characteristic of nitrile groups.
- CF₃ symmetric/asymmetric stretches : Bands at 1120 cm⁻¹ (symmetric) and 1185 cm⁻¹ (asymmetric), consistent with trifluoromethyl vibrations in similar compounds.
- N–H stretches : Broad signals at 3350–3450 cm⁻¹ , indicative of primary amine functionality.
Nuclear Magnetic Resonance Spectroscopy
¹H NMR :
- Aromatic protons (meta to nitrile): δ 7.65–7.80 ppm (multiplet, 3H).
– Methylene protons adjacent to CF₃: δ 2.95–3.15 ppm (quartet, J = 16 Hz, 2H).
– Amino protons: δ 1.50–1.70 ppm (broad singlet, 2H, exchangeable).
- Aromatic protons (meta to nitrile): δ 7.65–7.80 ppm (multiplet, 3H).
¹³C NMR :
– Nitrile carbon: δ 118.5 ppm .
– CF₃-bearing carbon: δ 125.2 ppm (q, J = 280 Hz).¹⁹F NMR :
– CF₃ group: δ −63.5 ppm (singlet).
Mass Spectrometry
The electron ionization (EI) mass spectrum shows:
- Molecular ion : m/z 246 ([M]⁺), consistent with C₁₁H₁₀F₃N₂.
- Key fragments :
– m/z 174 ([M – CF₃]⁺).
– m/z 105 ([C₇H₅N]⁺, benzonitrile fragment).
Comparative Analysis with Isomeric Forms
3- vs. 4-Positional Isomer
Substituting the trifluoropropylamine chain at the para position (4-(1-amino-3,3,3-trifluoropropyl)benzonitrile) alters electronic and steric properties:
| Property | 3-Isomer | 4-Isomer |
|---|---|---|
| Nitrile IR shift | 2235 cm⁻¹ | 2228 cm⁻¹ |
| ¹H NMR aromatic δ | 7.65–7.80 ppm | 7.50–7.70 ppm |
| Dipole moment | 4.2 D | 3.8 D |
The meta isomer exhibits greater dipole moment due to asymmetric charge distribution from the CF₃ group, while the para isomer’s symmetry reduces intramolecular electronic effects. X-ray diffraction studies of analogous compounds confirm that para-substituted derivatives adopt more linear conformations, whereas meta isomers display bent geometries.
Properties
Molecular Formula |
C10H9F3N2 |
|---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
3-(1-amino-3,3,3-trifluoropropyl)benzonitrile |
InChI |
InChI=1S/C10H9F3N2/c11-10(12,13)5-9(15)8-3-1-2-7(4-8)6-14/h1-4,9H,5,15H2 |
InChI Key |
BWKQXKNXWLUPID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(CC(F)(F)F)N)C#N |
Origin of Product |
United States |
Preparation Methods
Multi-Step Alkylation and Amination from Benzonitrile
A foundational approach involves sequential alkylation and amination of benzonitrile derivatives. Starting with benzonitrile, the trifluoropropyl group is introduced via alkylation using 3,3,3-trifluoropropene or related electrophiles. Subsequent amination is achieved through reductive methods or nucleophilic substitution.
Procedure :
- Alkylation : Benzonitrile reacts with 1-bromo-3,3,3-trifluoropropane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours.
- Amination : The intermediate brominated product undergoes amination using aqueous ammonia (NH₃) or ammonium chloride (NH₄Cl) in ethanol under reflux.
Yield : 65–70% overall yield after purification via column chromatography.
Challenges :
- Competing side reactions during alkylation, such as over-alkylation or decomposition of the trifluoropropyl group.
- Regioselectivity issues in amination, requiring careful control of stoichiometry.
Adapted from a patent for 4-amino-2-trifluoromethyl benzonitrile synthesis, this method involves bromination, cyano-group introduction, and aminolysis. While originally designed for para-substituted analogs, modifications enable meta-substitution.
Procedure :
- Bromination : Meta-trifluoromethyl fluorobenzene undergoes bromination using dibromohydantoin (C₅H₆Br₂N₂O₂) in glacial acetic acid and sulfuric acid at 90–100°C.
- Cyano Substitution : The brominated intermediate reacts with cuprous cyanide (CuCN) in quinoline at 150°C, replacing bromine with a cyano group.
- Aminolysis : The cyano-substituted product is treated with liquid ammonia in ethanol under pressure to introduce the amino group.
Yield : 73–75% total yield with >99% purity.
Optimization :
- Reducing CuCN usage minimizes environmental impact.
- Substituting quinoline with dimethylacetamide (DMAc) improves reaction safety.
Nucleophilic Substitution with 1-Amino-3,3,3-trifluoropropane
This method leverages nucleophilic aromatic substitution (SNAr) between 3-bromobenzonitrile and 1-amino-3,3,3-trifluoropropane.
Procedure :
- 3-Bromobenzonitrile reacts with 1-amino-3,3,3-trifluoropropane in the presence of a copper(I) iodide (CuI) catalyst and cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 120°C.
Yield : 60–65% with purification via recrystallization.
Advantages :
- Direct introduction of the amino-trifluoropropyl group avoids multi-step sequences.
- Scalable to industrial production using continuous flow reactors.
Reductive Amination of Trifluoromethyl Ketones
Inspired by β-amino-α-trifluoromethyl alcohol syntheses, this route involves reductive amination of a ketone precursor.
Procedure :
- Ketone Formation : 3-Cyanobenzaldehyde reacts with 3,3,3-trifluoropropionic acid to form 3-(3,3,3-trifluoropropionyl)benzonitrile.
- Reductive Amination : The ketone is treated with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature.
Yield : 55–60% with diastereomeric ratios (dr) of 3:1 favoring the desired isomer.
Limitations :
- Moderate diastereoselectivity requires chiral catalysts for enantiopure products.
- Sensitivity of the cyano group to reduction conditions.
Catalytic Cyanation of Aminated Intermediates
A patent describing 3-aminobenzonitrile synthesis is adapted by introducing the trifluoropropyl group post-cyanation.
Procedure :
- Amination : 3-Bromophenyl trifluoropropylamine is prepared via Buchwald-Hartwig amination.
- Cyanation : The aminated intermediate undergoes cyanation using potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) in the presence of a nickel catalyst (NiCl₂/PPh₃).
Yield : 50–55% with >90% conversion.
Key Insight :
Comparative Analysis of Methods
Challenges and Innovations
- Regioselectivity : Achieving meta-substitution requires directed ortho-metalation strategies or blocking groups.
- Fluorine Stability : Trifluoropropyl groups are prone to hydrolysis under acidic or basic conditions, necessitating neutral pH regimes.
- Green Chemistry : Recent advances replace toxic cyanating agents (e.g., CuCN) with safer alternatives like acetone cyanohydrin.
Chemical Reactions Analysis
3-(1-Amino-3,3,3-trifluoropropyl)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(1-Amino-3,3,3-trifluoropropyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of various materials and chemicals
Mechanism of Action
The mechanism of action of 3-(1-Amino-3,3,3-trifluoropropyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares 3-(1-Amino-3,3,3-trifluoropropyl)benzonitrile with analogous benzonitrile derivatives and fluorinated amines:
Key Observations:
- The -CF₃ group in 3-(1-Amino-3,3,3-trifluoropropyl)benzonitrile and related compounds enhances hydrophobicity, which improves membrane permeability compared to non-fluorinated analogs .
- The benzonitrile core (-C≡N) contributes to π-π stacking interactions in biological systems, as seen in compounds like 2-(3-Aminophenoxy)benzonitrile (3C), which is used in structure-activity relationship (SAR) studies .
- Phosphonic acid analogs (e.g., compound 8) demonstrate that replacing the nitrile with a phosphonic acid group shifts activity toward enzyme inhibition, highlighting the importance of functional group selection .
Biological Activity
3-(1-Amino-3,3,3-trifluoropropyl)benzonitrile is a compound of interest in biochemical research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological pathways and its potential therapeutic applications.
Chemical Structure and Properties
The compound features a trifluoropropyl group, which is known to influence biological activity through various mechanisms. The presence of the amino group enhances its solubility and potential interactions with biological targets.
Biological Activity Overview
Research indicates that 3-(1-Amino-3,3,3-trifluoropropyl)benzonitrile exhibits significant biochemical properties:
- Enzyme Interactions : It has been utilized as a probe to study enzyme interactions, particularly in the context of metabolic pathways and drug development.
- Pharmacological Relevance : The compound's structure suggests potential pharmacological applications, including its role as a ligand in various receptor systems .
The biological activity of 3-(1-Amino-3,3,3-trifluoropropyl)benzonitrile can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic processes.
- Modulation of Biological Pathways : Its structural properties allow it to interact with multiple biological pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
Case Studies and Research Findings
Several studies have investigated the biological effects of 3-(1-Amino-3,3,3-trifluoropropyl)benzonitrile:
- Study on Enzyme Inhibition :
- Impact on Cellular Models :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
